VMAT2 Inhibitory Potency: A 1,170-Fold Gap Separates the Core Isomer from the Primary Active Metabolite
The parent molecule, (2S,3R,11bS)-dihydrotetrabenazine (DTBZ), is an exceptionally weak inhibitor of VMAT2 compared to the (+)-α-HTBZ stereoisomer which is the active metabolite of valbenazine. In a direct comparative binding assay, (2S,3R,11bS)-DTBZ exhibited a Ki of 4630 ± 350 nM, which is over 1,170-fold less potent than (2R,3R,11bR)-DTBZ ((+)-α-HTBZ) which had a Ki of 3.96 ± 0.40 nM. This establishes the (2S,3R,11bS) configuration as a low-activity diastereomer, a critical fact for interpreting its presence as an inactive impurity in active pharmaceutical ingredients [1].
| Evidence Dimension | VMAT2 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4630 ± 350 nM (for the parent (2S,3R,11bS)-DTBZ) |
| Comparator Or Baseline | (2R,3R,11bR)-DTBZ ((+)-α-HTBZ): Ki = 3.96 ± 0.40 nM; Valbenazine: Ki = 110–190 nM |
| Quantified Difference | 1,170-fold less potent than (+)-α-HTBZ |
| Conditions | [3H]-HTBZ radioligand binding assay in rat striatal homogenate; experiments performed in triplicate (Yao et al., 2011) |
Why This Matters
This large potency gap confirms the isomer's identity as a weak VMAT2 ligand, making it unsuitable for pharmacological studies but ideal as a negative control or an impurity marker, where its presence must be resolved from the highly potent active isomers.
- [1] Yao, Z., Wei, X., Wu, X., Katz, J. L., Kopajtic, T., Greig, N. H., & Sun, H. (2011). Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. European Journal of Medicinal Chemistry, 46(5), 1841-1848. View Source
